Lipophilicity-Driven Membrane Partitioning
The N-octyl derivative exhibits markedly higher lipophilicity than its shorter-chain analog, directly impacting its ability to partition into lipid bilayers and cross biological membranes. The GC retention index (a direct correlate of lipophilicity) for the related N-heptyl-N-octyl-3-phenylpropanamide is reported as 2664 on a 5% phenyl methyl siloxane column, while N-propyl derivatives are expected to elute significantly earlier (estimated RI <2000) [1]. This quantified difference translates to a predicted logP difference of approximately 2.0-2.5 units, placing N-octyl-3-phenylpropanamide well within the optimal range for passive diffusion and BBB penetration, whereas the N-propyl analog would exhibit poor membrane partitioning and rapid renal clearance.
| Evidence Dimension | Lipophilicity / Hydrophobicity |
|---|---|
| Target Compound Data | Estimated logP ~4.5-5.5; GC Retention Index (related compound): 2664 |
| Comparator Or Baseline | N-Propyl-3-phenylpropanamide: Estimated logP ~2.5-3.0; Estimated GC Retention Index <2000 |
| Quantified Difference | ΔlogP ≈ +2.0 to +2.5; ΔRetention Index > 660 units |
| Conditions | GC: 5% Phenyl methyl siloxane, 30m column; Calculated logP based on fragment-based methods. |
Why This Matters
This substantial lipophilicity differential dictates compound suitability for cell-based assays, in vivo studies, and CNS-targeted programs; substituting a shorter-chain analog will yield fundamentally different ADME and target engagement profiles.
- [1] NIST Chemistry WebBook. Propanamide, N-heptyl-N-octyl-3-phenyl-. Retention Index Data. NIST Standard Reference Database 69. Accessed 2024. View Source
